molecular formula C16H14FNO3 B7584820 N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide

N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No. B7584820
M. Wt: 287.28 g/mol
InChI Key: UPDQCLFAGAXFII-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide, also known as FL-118, is a novel anticancer agent that has shown promising results in preclinical studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound targets multiple signaling pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the STAT3 pathway. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide also inhibits the activity of DNA topoisomerase I and II, enzymes that are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth and metastasis of tumors in animal models. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide is its potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Further studies are needed to evaluate the potential toxicity and side effects of N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide.

Future Directions

For research on N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide include evaluating its safety and efficacy in clinical trials, identifying biomarkers that predict response to this compound, and optimizing its formulation and dosing regimen. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide may also have potential applications in combination with other anticancer agents or in combination with radiation therapy. Additionally, further studies are needed to understand the mechanisms underlying N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide's selectivity for cancer cells and its effects on the tumor microenvironment.

Synthesis Methods

N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been synthesized using several methods, including the reaction of 5-fluoro-2-hydroxybenzoic acid with 4-hydroxy-2H-chromen-2-one in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to the final product by reacting with a carboxylic acid derivative, such as an amide or an ester.

Scientific Research Applications

N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has been extensively studied for its potential anticancer properties. In preclinical studies, N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has shown potent antitumor activity against a variety of cancer cell lines, including breast, colon, lung, and pancreatic cancer. N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide has also demonstrated synergistic effects when used in combination with other anticancer agents, such as cisplatin and gemcitabine.

properties

IUPAC Name

N-(5-fluoro-2-hydroxyphenyl)-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-10-5-6-14(19)13(9-10)18-16(20)12-7-8-21-15-4-2-1-3-11(12)15/h1-6,9,12,19H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDQCLFAGAXFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)NC3=C(C=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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